N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. Unfortunately, specific synthesis information for this compound is not available in the search results.
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. Unfortunately, specific information on the chemical reactions involving this compound is not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, specific physical and chemical properties for this compound are not available in the search results.
Scientific Research Applications
Antimycobacterial Activity
Research into novel thiourea derivatives bearing the benzenesulfonamide moiety has shown promising antimycobacterial activity. A study highlighted the synthesis of a series of compounds designed from antituberculosis pro-drugs. Among these, certain compounds exhibited high activity against Mycobacterium tuberculosis, with one showing significant potency (MIC = 3.13 µg/mL). This study underscores the potential of sulfonamide derivatives in treating tuberculosis through structural modifications and SAR analysis (Ghorab et al., 2017).
COX-2 Inhibition for Anti-inflammatory Purposes
Another scientific application involves the synthesis of benzenesulfonamide derivatives to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. Substituent effects on these compounds enhanced COX-2 selectivity, particularly with the introduction of a fluorine atom. This led to the development of a potent and selective COX-2 inhibitor, showcasing the role of sulfonamide derivatives in the development of anti-inflammatory drugs (Hashimoto et al., 2002).
Anti-cancer Applications
Sulfonamide compounds have also been investigated for their anti-cancer properties. For instance, derivatives of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been studied as HIF-1 pathway inhibitors, showing potential to antagonize tumor growth in cancer models. The research highlights the importance of structural motifs in chemical modifications to optimize pharmacological properties towards cancer therapy development (Mun et al., 2012).
Novel Syntheses Techniques
Furthermore, novel synthesis methods for sulfonamide molecules have been developed, such as the creation of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide. These methods not only expand the chemical toolbox but also provide insights into structural and electronic properties, contributing to the broader understanding and application of sulfonamide derivatives in various scientific fields (Murthy et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-15-7-8-16(25-2)17(12-15)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNERJVBKBIJRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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